Cas no 1150102-47-8 (6-Bromo-N1-methylbenzene-1,2-diamine)
6-Bromo-N1-methylbenzene-1,2-diamine Chemical and Physical Properties
Names and Identifiers
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- 6-Bromo-N1-methylbenzene-1,2-diamine
- 3-bromo-2-N-methylbenzene-1,2-diamine
- 3-bromo-N2-methyl-1,2-Benzenediamine
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- MDL: MFCD24566474
- Inchi: 1S/C7H9BrN2/c1-10-7-5(8)3-2-4-6(7)9/h2-4,10H,9H2,1H3
- InChI Key: BVQOQXXITQULGQ-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1NC)N
Computed Properties
- Exact Mass: 199.99500
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
Experimental Properties
- PSA: 38.05000
- LogP: 2.72720
6-Bromo-N1-methylbenzene-1,2-diamine Customs Data
- HS CODE:2921590090
- Customs Data:
China Customs Code:
2921590090Overview:
2921590090. Other aromatic polyamines and derivatives and their salts. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921590090. other aromatic polyamines and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
6-Bromo-N1-methylbenzene-1,2-diamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019087306-5g |
6-Bromo-N1-methylbenzene-1,2-diamine |
1150102-47-8 | 97% | 5g |
$805.98 | 2023-09-04 | |
| Alichem | A019087306-10g |
6-Bromo-N1-methylbenzene-1,2-diamine |
1150102-47-8 | 97% | 10g |
$1191.68 | 2023-09-04 | |
| Chemenu | CM130722-1g |
6-bromo-N1-methylbenzene-1,2-diamine |
1150102-47-8 | 95+% | 1g |
$213 | 2021-06-17 | |
| Chemenu | CM130722-5g |
6-bromo-N1-methylbenzene-1,2-diamine |
1150102-47-8 | 95+% | 5g |
$746 | 2021-06-17 | |
| Chemenu | CM130722-10g |
6-bromo-N1-methylbenzene-1,2-diamine |
1150102-47-8 | 95+% | 10g |
$1137 | 2021-06-17 | |
| ChemScence | CS-0116339-250mg |
6-Bromo-N1-methylbenzene-1,2-diamine |
1150102-47-8 | 99.40% | 250mg |
$90.0 | 2022-04-28 | |
| ChemScence | CS-0116339-1g |
6-Bromo-N1-methylbenzene-1,2-diamine |
1150102-47-8 | 99.40% | 1g |
$227.0 | 2022-04-28 | |
| ChemScence | CS-0116339-5g |
6-Bromo-N1-methylbenzene-1,2-diamine |
1150102-47-8 | 99.40% | 5g |
$847.0 | 2022-04-28 | |
| TRC | B111530-10mg |
6-Bromo-N1-methylbenzene-1,2-diamine |
1150102-47-8 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B111530-50mg |
6-Bromo-N1-methylbenzene-1,2-diamine |
1150102-47-8 | 50mg |
$ 185.00 | 2022-06-07 |
6-Bromo-N1-methylbenzene-1,2-diamine Suppliers
6-Bromo-N1-methylbenzene-1,2-diamine Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organic nitrogen compounds Organonitrogen compounds Aralkylamines
- Solvents and Organic Chemicals Organic Compounds Organic nitrogen compounds Organonitrogen compounds Amines Aralkylamines
- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides
Additional information on 6-Bromo-N1-methylbenzene-1,2-diamine
Comprehensive Overview of 6-Bromo-N1-methylbenzene-1,2-diamine (CAS No. 1150102-47-8): Properties, Applications, and Research Insights
6-Bromo-N1-methylbenzene-1,2-diamine (CAS No. 1150102-47-8) is a specialized aromatic compound that has garnered significant attention in pharmaceutical and organic synthesis research. This brominated diamine derivative features a unique molecular structure, combining a methyl-substituted benzene ring with a bromo functional group at the 6-position. Its chemical formula, C7H9BrN2, and molecular weight of 201.07 g/mol make it a versatile intermediate for constructing complex heterocyclic systems.
Recent studies highlight the growing demand for halogenated aromatic amines like 6-Bromo-N1-methylbenzene-1,2-diamine in drug discovery programs. The compound's electron-rich benzene core and nucleophilic amino groups enable diverse transformations, particularly in synthesizing benzimidazole scaffolds—a privileged structure in medicinal chemistry. Researchers are actively exploring its potential in developing kinase inhibitors and GPCR-targeted therapeutics, aligning with current trends in precision medicine and targeted drug delivery systems.
The synthetic utility of CAS 1150102-47-8 extends to materials science, where its planar aromatic system facilitates the design of organic semiconductors and photocatalysts. Its bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), making it valuable for constructing π-conjugated polymers—a hot topic in flexible electronics and OLED technology development. These applications address the global push for sustainable energy solutions and advanced display technologies.
Analytical characterization of 6-Bromo-N1-methylbenzene-1,2-diamine typically involves HPLC (>98% purity), 1H/ 13C NMR, and mass spectrometry. The compound exhibits stability under inert atmospheres but requires protection from oxidation due to its electron-donating amino groups. Proper storage at 2-8°C in amber vials is recommended to maintain its reactivity for subsequent N-alkylation or cyclocondensation reactions—key steps in creating bioactive molecules.
Environmental and safety assessments of CAS 1150102-47-8 follow modern green chemistry principles. While not classified as hazardous under GHS criteria, researchers emphasize proper handling procedures comparable to other aromatic amines. The compound's biodegradability profile and eco-friendly synthetic routes are being optimized in line with the pharmaceutical industry's focus on sustainable manufacturing practices—a frequent search topic among chemistry professionals.
Market analyses indicate rising procurement of brominated benzene derivatives for high-throughput screening libraries. The 6-position bromine in this diamine allows efficient structure-activity relationship (SAR) studies through subsequent functionalization. Several patent applications since 2020 reference this compound's utility in developing anticancer leads and neuroprotective agents, reflecting the biomedical community's search for novel small molecule modulators.
Future research directions for 6-Bromo-N1-methylbenzene-1,2-diamine may explore its incorporation into metal-organic frameworks (MOFs) or as a ligand for transition metal catalysts. The compound's dual functionality positions it as a potential building block for supramolecular chemistry applications—an area gaining traction in nanotechnology forums. Continuous method development for its regioselective bromination and scalable production remains an active area of process chemistry research.
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